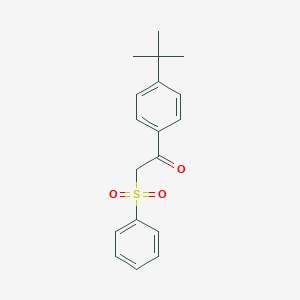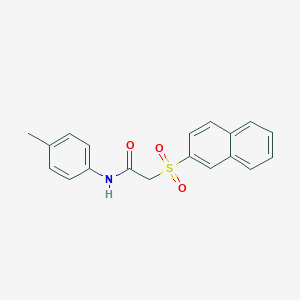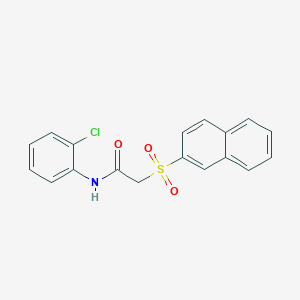![molecular formula C16H13ClN4O2S B285630 N-(3-chlorophenyl)-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}propanamide](/img/structure/B285630.png)
N-(3-chlorophenyl)-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}propanamide, commonly known as CPOT, is a chemical compound with potential applications in the field of drug discovery. CPOT is a thiosemicarbazone derivative, which has been shown to exhibit anti-tumor and anti-inflammatory properties.
作用机制
The mechanism of action of CPOT is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. CPOT has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
CPOT has been shown to exhibit both in vitro and in vivo anti-tumor activity. In addition, CPOT has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. CPOT has also been shown to have antioxidant properties, reducing the levels of reactive oxygen species (ROS) in cells.
实验室实验的优点和局限性
One advantage of CPOT is its potential as a multi-targeted agent, exhibiting both anti-tumor and anti-inflammatory properties. CPOT has also been shown to have low toxicity in animal models. However, CPOT is relatively unstable and requires careful handling and storage. In addition, further studies are needed to determine the optimal dosage and administration route for CPOT.
未来方向
Future research on CPOT should focus on its potential as a therapeutic agent for cancer and inflammatory diseases. In addition, further studies are needed to elucidate the mechanism of action of CPOT and to optimize its pharmacological properties. Finally, the development of novel derivatives of CPOT may lead to the discovery of more potent and selective anti-tumor and anti-inflammatory agents.
合成方法
The synthesis of CPOT involves the condensation of 3-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization with 4-pyridinecarboxylic acid hydrazide and 1,3,4-oxadiazole-2-thiol. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
CPOT has been extensively studied for its potential application as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CPOT has also been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. In addition, CPOT has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
分子式 |
C16H13ClN4O2S |
|---|---|
分子量 |
360.8 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C16H13ClN4O2S/c17-12-2-1-3-13(10-12)19-14(22)6-9-24-16-21-20-15(23-16)11-4-7-18-8-5-11/h1-5,7-8,10H,6,9H2,(H,19,22) |
InChI 键 |
BDRBDHGEIAICEJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3 |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B285547.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285548.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285550.png)
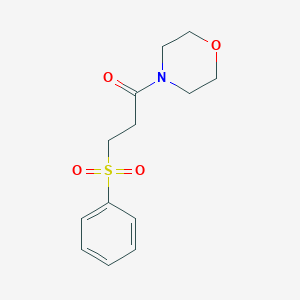
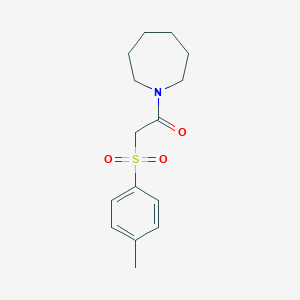
![N-(tert-butyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285556.png)
![1-(4-Tert-butylphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B285557.png)
![1-[(Phenylsulfonyl)acetyl]azepane](/img/structure/B285562.png)
